molecular formula C8H14N4O2 B14340517 2-(dimethylamino)ethyl 4-amino-1H-imidazole-5-carboxylate CAS No. 99672-50-1

2-(dimethylamino)ethyl 4-amino-1H-imidazole-5-carboxylate

Cat. No.: B14340517
CAS No.: 99672-50-1
M. Wt: 198.22 g/mol
InChI Key: LKMHATDAXOSGRE-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl 4-amino-1H-imidazole-5-carboxylate is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound’s structure includes a dimethylaminoethyl group attached to the imidazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 4-amino-1H-imidazole-5-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form N-oxide, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 4-amino-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

2-(dimethylamino)ethyl 4-amino-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 4-amino-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
  • Ethyl 1H-imidazole-4-carboxylate
  • Ethyl 1-methylimidazole-5-carboxylate

Uniqueness

2-(dimethylamino)ethyl 4-amino-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and reactivity compared to similar compounds .

Properties

CAS No.

99672-50-1

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-amino-1H-imidazole-5-carboxylate

InChI

InChI=1S/C8H14N4O2/c1-12(2)3-4-14-8(13)6-7(9)11-5-10-6/h5H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

LKMHATDAXOSGRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=C(N=CN1)N

Origin of Product

United States

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